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Compound of Interest

4,5,6,7-Tetrahydro-1,2-
Compound Name:
benzoxazole-3-carboxylic acid

Cat. No.: B184420

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid scaffold and its derivatives
represent a class of heterocyclic compounds with significant potential in medicinal chemistry.
Their rigid, fused-ring structure provides a unique three-dimensional framework for the design
of novel therapeutic agents. Understanding the precise solid-state conformation and
intermolecular interactions of these molecules is paramount for structure-activity relationship
(SAR) studies and rational drug design. This technical guide provides a comprehensive
overview of the crystallographic studies on derivatives of this core, detailing experimental
methodologies and summarizing key structural data.

While a definitive crystal structure for the parent compound, 4,5,6,7-tetrahydro-1,2-
benzoxazole-3-carboxylic acid, is not publicly available, analysis of closely related
benzoxazole and isoxazole derivatives provides critical insights into the structural
characteristics of this chemical class.

Experimental Protocols: From Synthesis to
Structure Solution

The determination of a crystal structure is a multi-step process that begins with the synthesis of
the target compound and culminates in the refinement of its atomic coordinates. The following
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sections outline the typical experimental workflow employed for the structural analysis of
benzoxazole derivatives.

Synthesis and Crystallization

The synthesis of benzoxazole derivatives often involves the condensation of a suitable
precursor with an appropriate reagent. For instance, methyl 1,3-benzoxazole-2-carboxylate can
be synthesized from 5-aminophenol and methyl oxalyl chloride in the presence of triethylamine
in anhydrous tetrahydrofuran.[1] Another common method is the Knovenegel reaction, which
was used to prepare (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile from 6-methyl-2-
benzoxazoleacetonitrile and benzaldehyde.[2]

The critical step for X-ray crystallographic analysis is the growth of high-quality single crystals.
A common and effective method for small organic molecules is slow evaporation of a saturated
solution of the compound.[1] The choice of solvent is crucial; for example, a dichloromethane
solution was used to grow crystals of methyl 1,3-benzoxazole-2-carboxylate.[1]
Recrystallization from a suitable solvent, such as absolute ethanol, is also a widely used
technique.[2]

X-ray Diffraction Data Collection and Processing

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis. A
single crystal is mounted on a diffractometer, and X-ray data is collected.[2][3][4] Modern
diffractometers, such as the Bruker D8-Venture or APEX-II area-detector diffractometers, are
commonly used for this purpose, typically with graphite-monochromatized Mo Ka radiation.[1]

[2]

The collected diffraction data consists of a series of reflections, which are then processed. This
includes cell refinement and data reduction using software packages like DENZO-SCALEPACK
or CrysAlisPro.[3] An absorption correction is often applied to account for the absorption of X-
rays by the crystal.[1]

Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods, and then refined
using full-matrix least-squares on F2. Software such as SHELXL is commonly used for structure
refinement.[4] During refinement, anisotropic temperature factors are typically applied to all
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non-hydrogen atoms.[2] Hydrogen atoms are often placed in geometrically calculated positions
and refined using a riding model.[1] The final refined structure is validated, and the
crystallographic data is deposited in a crystallographic database such as the Cambridge
Structural Database (CSD).

Crystallographic Data Summary

The following tables summarize the crystallographic data for representative benzoxazole
derivatives, providing a basis for comparison and understanding of the structural parameters
within this class of compounds.

Compound Methyl 1,3-benzoxazole-2- (E)-2-(6-methylbenzo‘xc'itzol-
carboxylate[1] 2-yl)-3-phenylacrylonitrile[2]

Chemical Formula CoH7NO3 C17H12N20

Molecular Weight 177.16 260.29

Crystal System Monoclinic Monoclinic

Space Group P21 P2i/c

a(R) 6.8165 (3) 11.0508 (8)

b (A) 4.4676 (2) 12.0159 (10)

c (A) 13.2879 (6) 10.0074 (9)

B (°) 95.1319 (16) 94.761 (5)

V (R3) 403.04 (3) 1324.25 (19)

Z 2 4

Radiation Type Mo Ka Mo Ka

Temperature (K) 193 Not specified

Final R indices [I > 20(l)]

R1 = Not specified, wR2 = Not

specified

R1=0.052, wR2 =0.142

Structural Insights and Intermolecular Interactions
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The crystal structures of benzoxazole derivatives reveal key insights into their molecular
geometry and packing. For example, the molecule of methyl 1,3-benzoxazole-2-carboxylate is
nearly planar.[1] In the crystal, these molecules can form flattened herringbone arrangements.

[1][5]

Intermolecular interactions play a crucial role in stabilizing the crystal lattice. These can include
Ti—T1 stacking interactions, C—H---N and C—H---O hydrogen bonds, and C-O-- 1t interactions.
[1][5] In the crystal structure of (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile, the
molecules are organized into parallel organic layers.[2] The nature and strength of these
intermolecular forces are critical for understanding the physicochemical properties of the solid
state, such as solubility and melting point, which are important considerations in drug
development.

Logical Workflow and Signaling Pathway
Visualization

To aid in the understanding of the processes involved in crystal structure determination and the
potential biological context of these molecules, the following diagrams are provided.
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Experimental Workflow for Crystal Structure Determination
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Caption: A generalized workflow for single-crystal X-ray crystallography.
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While specific signaling pathways for 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid
derivatives are not extensively documented, benzoxazole-containing compounds are known to
exhibit a range of biological activities, including antimicrobial and anticancer effects.[2][6] For
instance, some derivatives are explored as urease inhibitors.[7] A hypothetical signaling
pathway involving enzyme inhibition is depicted below.

Hypothetical Enzyme Inhibition Pathway
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Caption: A diagram illustrating a potential mechanism of action via enzyme inhibition.

Conclusion
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The crystallographic analysis of 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid
derivatives provides invaluable information for understanding their structure-property
relationships. Although the crystal structure of the parent acid is not yet reported, the detailed
experimental protocols and structural data from related benzoxazole compounds offer a robust
framework for future research. This knowledge is essential for the scientific community,
particularly for those involved in the design and development of new therapeutic agents based
on this promising heterocyclic scaffold. The continued exploration of the crystal structures of
novel derivatives will undoubtedly contribute to the advancement of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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